(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to form stable intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid typically involves the protection of amino acids with the Fmoc group. The process begins with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of automated peptide synthesizers and large-scale reactors ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid involves its ability to protect amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides . This compound interacts with molecular targets and pathways involved in protein synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
Uniqueness
What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid apart from similar compounds is its unique structure that allows for specific interactions in peptide synthesis. Its stability and ability to form stable intermediates make it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C26H29NO6 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-prop-2-enoxyoctanoic acid |
InChI |
InChI=1S/C26H29NO6/c1-2-16-32-24(28)15-5-3-4-14-23(25(29)30)27-26(31)33-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h2,6-13,22-23H,1,3-5,14-17H2,(H,27,31)(H,29,30)/t23-/m0/s1 |
InChI Key |
GMISWTVAXZYGDF-QHCPKHFHSA-N |
Isomeric SMILES |
C=CCOC(=O)CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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